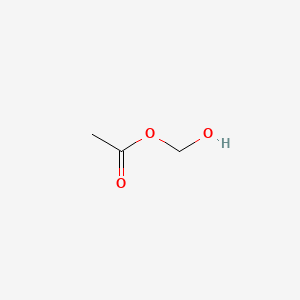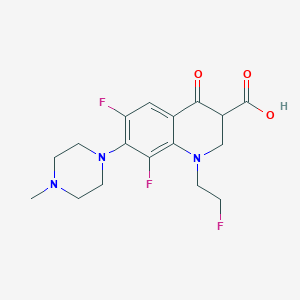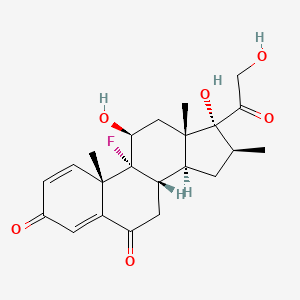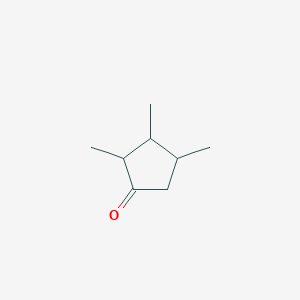
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and their synthetic analogs have garnered significant attention due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the isoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications, including:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: It is utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the fluorophenyl and methoxy groups.
1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6-methoxy-2-phenylisoquinoline: A similar compound with a chlorine atom instead of a fluorine atom.
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylquinoline: A derivative with a quinoline core instead of an isoquinoline core.
Uniqueness
1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is unique due to the presence of both fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for drug development .
特性
CAS番号 |
97106-80-4 |
|---|---|
分子式 |
C22H20FNO |
分子量 |
333.4 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20FNO/c1-25-18-11-12-19-16(15-18)13-14-24(17-7-3-2-4-8-17)22(19)20-9-5-6-10-21(20)23/h2-12,15,22H,13-14H2,1H3 |
InChIキー |
CLDQEJBTSNAYIU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


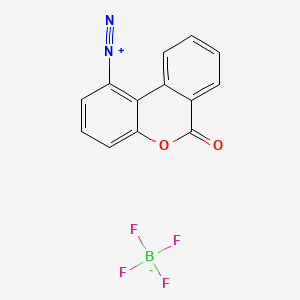
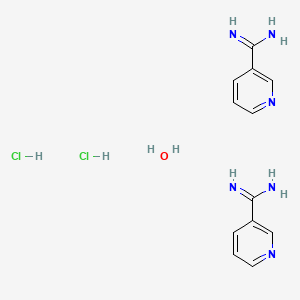

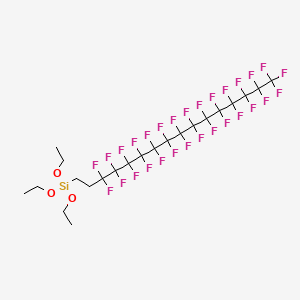
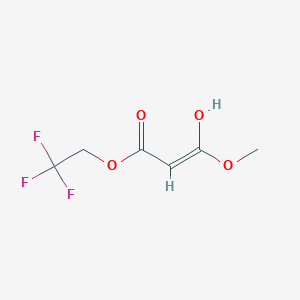

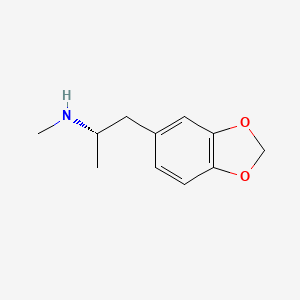
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
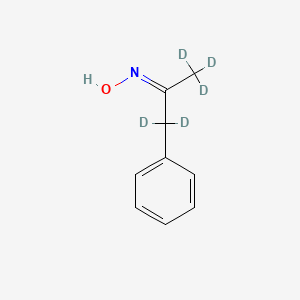
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
